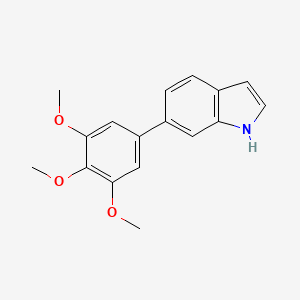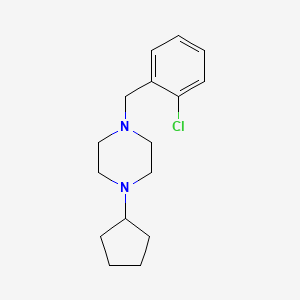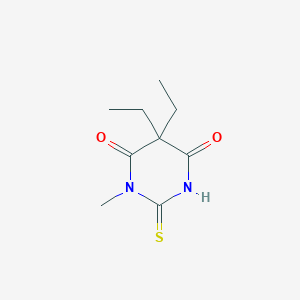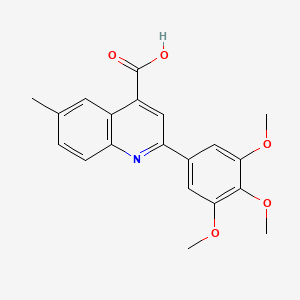![molecular formula C20H22ClNO B3748920 1-[chloro(diphenyl)acetyl]azepane](/img/structure/B3748920.png)
1-[chloro(diphenyl)acetyl]azepane
Overview
Description
“1-[chloro(diphenyl)acetyl]azepane” is a complex organic compound. It likely contains an azepane ring, which is a seven-membered ring containing one nitrogen atom and six carbon atoms. Attached to this ring is a diphenyl acetyl group, which consists of a carbonyl group (C=O) bonded to a diphenyl group (two phenyl rings attached to the same carbon). The ‘chloro’ indicates the presence of a chlorine atom, likely attached to the acetyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azepane ring, followed by the attachment of the diphenyl acetyl group. Azepanes can be synthesized from simple nitroarenes by photochemical dearomative ring expansion . The diphenyl acetyl group could potentially be introduced through a Friedel-Crafts acylation , a type of electrophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered azepane ring and the attached diphenyl acetyl group. The azepane ring introduces a degree of strain due to its non-planar nature, which can affect the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The azepane ring might participate in nucleophilic substitution reactions . The carbonyl group in the diphenyl acetyl moiety could be involved in various reactions typical for carbonyl groups, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could be vast. Potential areas of interest might include exploring its reactivity, studying its potential uses in various industries (such as pharmaceuticals or materials science), or investigating its physical and chemical properties in more detail .
properties
IUPAC Name |
1-(azepan-1-yl)-2-chloro-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c21-20(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19(23)22-15-9-1-2-10-16-22/h3-8,11-14H,1-2,9-10,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRSPRAMHDBOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-chloro-2,2-diphenylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B3748853.png)


![1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3748865.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine](/img/structure/B3748873.png)

![1-[4-(benzyloxy)phenyl]-4-cinnamoylpiperazine](/img/structure/B3748907.png)
methanol](/img/structure/B3748913.png)
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B3748916.png)
![1-[chloro(diphenyl)acetyl]-4-methylpiperazine](/img/structure/B3748922.png)
![5-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3748928.png)

![4-[(2-isopropylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B3748938.png)